molecular formula C19H16ClNO2S2 B2642994 2-[(4-chlorophenyl)sulfanyl]-3-methanesulfonyl-4-methyl-6-phenylpyridine CAS No. 339017-08-2

2-[(4-chlorophenyl)sulfanyl]-3-methanesulfonyl-4-methyl-6-phenylpyridine

Cat. No.: B2642994
CAS No.: 339017-08-2
M. Wt: 389.91
InChI Key: ZPWFYFCTEAWOFD-UHFFFAOYSA-N
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Description

This pyridine derivative features a core aromatic ring with distinct substituents:

  • Position 2: A sulfanyl (S–) group bonded to a 4-chlorophenyl ring.
  • Position 3: A methanesulfonyl (SO₂Me) group, a strong electron-withdrawing moiety.
  • Position 4: A methyl (Me) group.
  • Position 6: A phenyl (Ph) ring.

The structural complexity confers unique electronic and steric properties. Crystallographic data from analogous compounds (e.g., ) suggest that substituent positioning influences molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-methyl-3-methylsulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c1-13-12-17(14-6-4-3-5-7-14)21-19(18(13)25(2,22)23)24-16-10-8-15(20)9-11-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWFYFCTEAWOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-3-methanesulfonyl-4-methyl-6-phenylpyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-3-methanesulfonyl-4-methyl-6-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles like sodium methoxide and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-3-methanesulfonyl-4-methyl-6-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-3-methanesulfonyl-4-methyl-6-phenylpyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog 1: 2-(3-Chlorophenyl)-4-Methylsulfanyl-6-[3-(Trifluoromethyl)Phenyl]Pyridine (CAS 144320-18-3)

Key Features :

  • Position 2 : 3-Chlorophenyl (meta-Cl) instead of 4-chlorophenyl (para-Cl).
  • Position 4 : Methylsulfanyl (SMe) instead of methanesulfonyl (SO₂Me).
  • Position 6 : 3-Trifluoromethylphenyl (CF₃Ph) instead of phenyl.

Implications :

  • Methylsulfanyl (SMe) is less polarizable and less electron-withdrawing than SO₂Me, which may reduce oxidative stability but increase lipophilicity.
  • The CF₃Ph group at position 6 enhances electron-withdrawing effects and lipophilicity, possibly improving membrane permeability but reducing solubility .

Structural Analog 2: 3-Methanesulfonyl-4-Methyl-6-Phenyl-2-[3-(Trifluoromethyl)Phenoxy]Pyridine (CAS 478245-56-6)

Key Features :

  • Position 2: Phenoxy (O–) group with 3-CF₃Ph instead of sulfanyl-4-ClPh.
  • Position 3 : Methanesulfonyl (SO₂Me) retained.
  • Position 6 : Phenyl (Ph) retained.

Implications :

  • The 3-CF₃Ph group (like Analog 1) increases lipophilicity but may sterically hinder interactions with flat binding sites.
  • The retained SO₂Me group maintains strong hydrogen-bond acceptor capacity, which could stabilize interactions with enzymes or receptors .

Structural Analog 3: N-Substituted 2-{[5-(1H-Indol-3-Ylmethyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Acetamides

Key Features ():

  • Core structure differs (acetamide vs. pyridine).
  • Sulfanyl group linked to heterocyclic moieties (oxadiazole and indole).

Implications :

  • The target compound’s sulfanyl-4-ClPh group may similarly engage in hydrophobic or π-π interactions with enzyme active sites.

Comparative Analysis Table

Feature Target Compound Analog 1 (CAS 144320-18-3) Analog 2 (CAS 478245-56-6)
Position 2 Substituent 4-Chlorophenylsulfanyl (S–C₆H₄Cl-4) 3-Chlorophenyl (C₆H₄Cl-3) 3-Trifluoromethylphenoxy (O–C₆H₃CF₃-3)
Position 3 Substituent Methanesulfonyl (SO₂Me) Methylsulfanyl (SMe) Methanesulfonyl (SO₂Me)
Position 6 Substituent Phenyl (C₆H₅) 3-Trifluoromethylphenyl (C₆H₃CF₃-3) Phenyl (C₆H₅)
Electronic Effects Strongly electron-withdrawing (SO₂Me), moderate lipophilicity (4-ClPh) Moderate lipophilicity (SMe, 3-ClPh, CF₃) Strongly electron-withdrawing (CF₃, SO₂Me)
Molecular Formula C₁₉H₁₅ClNO₂S₂ (calculated) C₁₉H₁₃ClF₃NS C₂₀H₁₆F₃NO₃S
Potential Bioactivity Unknown (structural data suggests enzyme interaction potential) Undocumented Undocumented

Research Implications

  • Electronic Tuning : The target’s SO₂Me group may enhance stability and binding specificity compared to SMe or O-linked analogs.
  • Substituent Positioning : Para-chlorophenyl vs. meta-chlorophenyl alters steric bulk and electronic distribution, impacting receptor affinity .
  • Biological Activity Prediction : Analogous compounds with sulfanyl groups () show enzyme inhibition, suggesting the target may have similar applications .

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-3-methanesulfonyl-4-methyl-6-phenylpyridine (CAS No. 339017-08-2) is a pyridine derivative characterized by its unique structural components, including a chlorophenyl sulfanyl group and a methanesulfonyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C19H16ClN O2S2
  • Molecular Weight : 389.92 g/mol
  • Predicted Boiling Point : 572.4 ± 50.0 °C
  • Density : 1.39 ± 0.1 g/cm³
  • pKa : -1.69 ± 0.37

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity . A study evaluated various synthesized compounds, including those related to this compound, demonstrating comparable efficacy to doxorubicin against human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) .

CompoundCell LineIC50 (μM)Comparison to Doxorubicin
Compound AMCF-75Comparable
Compound BHeLa10Lower than Doxorubicin
Compound CHCT-1168Comparable

The proposed mechanisms for the anticancer activity include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Interference with cellular signaling pathways that promote tumor growth .

Other Biological Activities

Beyond its antitumor properties, this compound and its derivatives have shown promise in various other biological activities:

  • Antibacterial Activity : Effective against multiple bacterial strains, suggesting potential for therapeutic applications in infectious diseases .
  • Enzyme Inhibition : Demonstrated inhibitory effects on acetylcholinesterase and urease, indicating potential use in treating conditions related to enzyme dysfunction .
  • Anti-inflammatory Effects : Some studies have noted anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .

Case Studies

A notable case study involved the synthesis of several derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, revealing that modifications to the substituents significantly influenced their potency against cancer cell lines and bacterial strains .

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